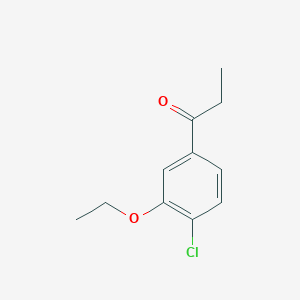

1-(4-Chloro-3-ethoxyphenyl)propan-1-one

Description

Contextualization within Aromatic Ketones

Aromatic ketones are a broad class of organic compounds defined by a carbonyl group (C=O) bonded to at least one aromatic ring (aryl group). chemicalnote.comchemicalbull.comshaalaa.com If the carbonyl is attached to one aryl group and one alkyl group, they are known as alkyl aryl ketones. shaalaa.comchemicalbook.com Propiophenone (B1677668) (1-phenylpropan-1-one) is a simple yet important example of an alkyl aryl ketone, where the alkyl group is ethyl. wikipedia.org

Substituted phenylpropanones are derivatives of propiophenone. They possess the core propiophenone structure but include one or more substituents on the phenyl ring. The compound 1-(4-Chloro-3-ethoxyphenyl)propan-1-one fits this description, being a propiophenone derivative with a chlorine atom at the 4-position and an ethoxy group at the 3-position of the phenyl ring. These substituents significantly influence the molecule's chemical properties and reactivity compared to the parent propiophenone. Aromatic ketones, in general, are crucial intermediates in the synthesis of more complex molecules in the chemical and pharmaceutical industries. chemicalbook.comunacademy.com

Table 1: Properties of Propiophenone (Parent Compound)

| Property | Value |

|---|---|

| IUPAC Name | 1-Phenylpropan-1-one wikipedia.org |

| Molecular Formula | C₉H₁₀O wikipedia.org |

| Molar Mass | 134.178 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Melting Point | 18.6 °C (65.5 °F) wikipedia.org |

| Boiling Point | 218 °C (424 °F) wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org |

Overview of Structural Features and Synthetic Significance

The structure of this compound is defined by three key features: the substituted phenyl ring, the propanone side chain, and the specific arrangement of the substituents.

Structural Features : The molecule consists of a central phenyl ring, which provides a stable aromatic core. Attached to this ring is a propanone group (-C(O)CH₂CH₃), which defines it as a propiophenone derivative. The carbonyl functional group within this chain is a primary site for chemical reactions. chemicalbook.com The phenyl ring is modified with two substituents: a chlorine atom at the para-position (C4) relative to the propanone group and an ethoxy group (-OCH₂CH₃) at the meta-position (C3). These substituents modulate the electron density of the aromatic ring and influence its reactivity in further chemical transformations.

Synthetic Significance : Substituted phenylpropanones are valuable intermediates in organic synthesis. The carbonyl group can undergo a variety of nucleophilic addition reactions. chemicalbook.com The α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl are acidic, allowing the molecule to participate in reactions such as aldol (B89426) condensations to form larger carbon skeletons. Furthermore, the substituted aromatic ring can undergo additional electrophilic aromatic substitution reactions, with the existing chloro and ethoxy groups directing the position of incoming electrophiles. Propiophenone itself is an intermediate in the synthesis of certain pharmaceuticals, highlighting the potential of its derivatives as building blocks for complex, biologically active molecules. wikipedia.org

Historical Development of Propiophenone Chemistry

The chemistry of propiophenone and its derivatives is intrinsically linked to the development of methods for synthesizing aromatic ketones. A pivotal moment in this history was the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. alfa-chemistry.comrsc.org

Friedel-Crafts Acylation : This reaction became the cornerstone for preparing aromatic ketones. rsc.org The synthesis of propiophenone is a classic example, typically achieved by reacting benzene (B151609) with propanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgpearson.comgoogle.com This method allows for the direct attachment of the propanoyl group to the aromatic ring.

Related Acylation and Formylation Reactions : Over time, other related named reactions expanded the toolkit for creating aryl ketones and related carbonyl compounds. The Gattermann-Koch reaction , developed in 1897, provided a method for formylating aromatic compounds to produce aldehydes using carbon monoxide and HCl. testbook.comscienceinfo.com The Houben-Hoesch reaction , first reported by Kurt Hoesch in 1915, utilizes nitriles and HCl to acylate electron-rich aromatic rings, such as phenols and their ethers, to yield aryl ketones. wikipedia.orgthermofisher.comchemistry-online.com This reaction proved particularly useful for synthesizing polyhydroxy acetophenones and other specialized ketones. bncollegebgp.ac.in

The evolution of these synthetic methods has enabled chemists to create an extensive library of substituted propiophenones with diverse functional groups, moving from simple molecules to complex, highly tailored structures like this compound.

Research Gaps and Future Directions for Substituted Phenylpropanones

Despite a well-established foundation, the field of substituted phenylpropanones continues to offer avenues for further exploration.

Research Gaps : For many specific, highly substituted phenylpropanones such as this compound, detailed experimental data on their physical properties, reaction kinetics, and specific applications may be limited in publicly accessible literature. While the general reactivity is understood, the precise influence of multiple, electronically distinct substituents on reaction pathways is not always fully predictable. Furthermore, traditional synthetic methods like the Friedel-Crafts acylation often require stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. google.com

Future Directions : Current and future research is likely to focus on several key areas. There is a continuous drive to develop greener and more efficient synthetic protocols. This includes the exploration of novel catalytic systems, such as heterogeneous or recyclable catalysts, to replace traditional Lewis acids. Investigating the potential of specific substituted phenylpropanones as precursors for new pharmaceuticals and materials is another major direction. For instance, related β-azolyl ketones have been identified as components in fungicide and herbicide formulations, suggesting potential biological applications for similar structures. mdpi.com Finally, the use of computational chemistry and theoretical studies can aid in predicting the properties and reactivity of novel substituted phenylpropanones, thereby guiding and accelerating synthetic efforts toward molecules with desired characteristics.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(4-chloro-3-ethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-9(12)11(7-8)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

QZEYONMOYPRLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(4-Chloro-3-ethoxyphenyl)propan-1-one

The synthesis of this compound is most commonly achieved through acylation reactions, where a propanoyl group is introduced onto a 1-chloro-2-ethoxybenzene ring. The primary and most well-established method for this transformation is the Friedel-Crafts acylation.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving an electrophilic aromatic substitution that attaches an acyl group to an aromatic ring. organic-chemistry.orglibretexts.org For the target compound, this reaction would involve treating 1-chloro-2-ethoxybenzene with an acylating agent like propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.com The acyl group is directed to the position para to the strongly activating ethoxy group, resulting in the desired product. The electron-withdrawing nature of the resulting ketone group deactivates the ring, effectively preventing further acylation reactions. organic-chemistry.orgwikipedia.org

Lewis acids are critical for the Friedel-Crafts acylation to proceed. masterorganicchemistry.com Aluminum trichloride (B1173362) (AlCl₃) is a commonly used and potent catalyst for this purpose. youtube.com Its primary function is to generate a highly reactive electrophile, the acylium ion, from the acylating agent. sigmaaldrich.comyoutube.com The reaction mechanism involves the coordination of the Lewis acid with the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com

However, the product ketone is a moderate Lewis base and can form a stable complex with the strong Lewis acid catalyst. wikipedia.org This complexation requires the use of stoichiometric or even excess amounts of the catalyst, as it is not regenerated during the reaction. wikipedia.orgchemcess.com The final ketone product is liberated from this complex during an aqueous workup step. wikipedia.orgyoutube.com

| Catalyst Type | Examples | Role in Reaction | Key Characteristics |

|---|---|---|---|

| Classical Lewis Acids | AlCl₃, FeCl₃, BF₃ | Activates the acylating agent to form an acylium ion electrophile. masterorganicchemistry.com | Often required in stoichiometric amounts due to product complexation. organic-chemistry.org Highly effective but can be corrosive and moisture-sensitive. sigmaaldrich.comchemcess.com |

| Milder Lewis Acids | Zn(II) salts, Boron halides (BCl₃, BBr₃) | Can be used in catalytic amounts for activated aromatic rings. wikipedia.orggoogle.com | May offer improved selectivity and milder reaction conditions. |

| Heterogeneous Catalysts | Zeolites, Zinc Oxide (ZnO) | Provide a solid surface for the reaction, facilitating easier separation and potential recycling. organic-chemistry.org | Considered a "greener" alternative to traditional homogeneous catalysts. |

Successful Friedel-Crafts acylation hinges on the careful control of reaction conditions. The Lewis acid catalysts, particularly aluminum trichloride, are highly sensitive to moisture. Therefore, the reaction must be conducted in a strictly anhydrous environment to prevent the deactivation of the catalyst and undesirable side reactions. youtube.com

Temperature is another crucial parameter. The initial mixing of the reactants is often performed at a low temperature to moderate the exothermic reaction. chemguide.co.uk Subsequently, the mixture may be heated, sometimes under reflux, to ensure the reaction proceeds to completion. libretexts.orgchemguide.co.uk The specific temperature and reaction time can vary depending on the reactivity of the aromatic substrate and the specific reagents used. chemguide.co.uk

The primary precursors for the Friedel-Crafts synthesis of this compound are the aromatic substrate and the acylating agent.

Aromatic Substrate : The starting aromatic compound is 1-chloro-2-ethoxybenzene. The substituents on this ring—an ethoxy group and a chlorine atom—are both ortho-, para-directors. The ethoxy group is a strong activating group, while the chlorine atom is a deactivating group. In electrophilic aromatic substitution, the activating group's directing effect typically dominates, guiding the incoming acyl group to the positions ortho or para to it. Due to steric hindrance at the ortho position adjacent to the bulky ethoxy group and the chlorine atom, the substitution occurs predominantly at the para position, yielding the desired 1,2,4-trisubstituted product.

Acylating Agent : The most common acylating agent for introducing a propanoyl group is propionyl chloride (CH₃CH₂COCl). youtube.com Propionic anhydride is another viable alternative. organic-chemistry.orgyoutube.com These reagents react with the Lewis acid to form the necessary acylium ion electrophile. sigmaaldrich.com

Alternative Acylation Strategies

While Friedel-Crafts acylation is a robust method, several alternative strategies have been developed to overcome some of its limitations, such as the need for stoichiometric amounts of corrosive catalysts.

Acylation with Carboxylic Acids : Aromatic compounds can be acylated directly using carboxylic acids in the presence of specific catalysts. Systems like P₂O₅/Al₂O₃ or methanesulfonic acid on a graphite (B72142) surface can facilitate this transformation, offering a more environmentally friendly route where water is the only byproduct. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods provide alternatives to classical electrophilic substitution. Palladium-catalyzed cross-coupling reactions, for instance, can form aryl ketones. organic-chemistry.org A potential route could involve the Suzuki-Miyaura coupling of an appropriately substituted aryl boronic acid with propionyl chloride. organic-chemistry.org These methods often exhibit high functional group tolerance and proceed under mild conditions. organic-chemistry.org

Other Metal-Mediated Acylations : Other transition metals, such as nickel, can also catalyze the formation of aryl ketones from arylboronic acids and alkyl nitriles. organic-chemistry.org Zinc-mediated Friedel-Crafts acylation under solvent-free microwave conditions has also been reported as an efficient method. organic-chemistry.org

Multistep Synthesis from Related Aromatic Compounds

The synthesis of the required precursor, 1-chloro-2-ethoxybenzene, or the final product itself can be designed as a multistep sequence starting from more common aromatic compounds. Such a strategy allows for the precise and controlled introduction of the necessary functional groups. youtube.com A logical approach would begin with a commercially available chlorophenol.

A plausible synthetic pathway is outlined below:

| Step | Reaction | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 2-Chlorophenol | 1. NaOH or K₂CO₃ 2. CH₃CH₂Br or CH₃CH₂I | 1-Chloro-2-ethoxybenzene | The phenolic proton is removed by a base to form a phenoxide, which then acts as a nucleophile, displacing the halide from an ethyl halide to form the ether. |

| 2 | Friedel-Crafts Acylation | 1-Chloro-2-ethoxybenzene | 1. CH₃CH₂COCl, AlCl₃ 2. H₂O | This compound | The synthesized ether undergoes electrophilic aromatic substitution with propionyl chloride in the presence of aluminum trichloride to yield the final ketone product. organic-chemistry.orgyoutube.com |

This multistep approach provides a reliable and controllable route to this compound, leveraging fundamental and well-understood organic reactions. The order of reactions is crucial; performing the acylation before establishing the chloro and ethoxy substituents would lead to different isomers due to the directing effects of the groups introduced at each stage.

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have introduced innovative techniques that offer significant advantages over classical methods for preparing propiophenones. These approaches prioritize efficiency, safety, and environmental sustainability.

Catalysis is central to modern organic synthesis, providing pathways that are more efficient and selective. In the context of propiophenone (B1677668) synthesis, various catalytic systems have been developed to improve upon traditional methods like the stoichiometric Friedel-Crafts reaction, which often suffers from harsh conditions and the generation of significant waste. google.com

One alternative approach is the vapor-phase cross-decarboxylation of an aromatic carboxylic acid with propionic acid at high temperatures over a catalyst. google.comgoogle.com This method avoids the use of corrosive Lewis acids. Catalysts such as calcium acetate (B1210297) supported on alumina, cobalt acetate, and manganous oxide have been employed in these high-temperature reactions. google.comgoogle.com

Iridium-catalyzed reactions have also emerged as a method for producing certain propiophenone derivatives. For instance, o-hydroxyl propiophenones can be synthesized through the iridium-catalyzed reduction of o-hydroxyphenyl enaminones using silane (B1218182) as the reductant. rsc.org While this specific method applies to hydroxyl-substituted propiophenones, it highlights the potential of transition-metal catalysis in accessing diverse propiophenone structures.

The use of solid acid catalysts, such as zeolites, represents another significant advancement. These materials can replace traditional homogeneous Lewis acids like AlCl₃ and BF₃ in Friedel-Crafts acylations. imist.ma Zeolites offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental pollution issues. imist.ma Iron(III) chloride hexahydrate has also been shown to be an effective and regioselective catalyst for the Friedel-Crafts acylation of electron-rich benzene (B151609) derivatives in ionic liquids. beilstein-journals.org

| Catalytic System | Reaction Type | Typical Reactants | Advantages | Reference |

|---|---|---|---|---|

| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Acylation | Arene, Propionyl Chloride/Anhydride | Well-established, versatile | google.com |

| Calcium Acetate on Alumina | Vapor-Phase Cross-Decarboxylation | Aromatic Carboxylic Acid, Propionic Acid | Avoids corrosive reagents, can be continuous | google.comgoogle.com |

| Iridium Complexes | Reduction of Enaminones | o-Hydroxyphenyl Enaminones, Silane | High efficiency for specific substrates | rsc.org |

| Zeolites / Solid Acids | Friedel-Crafts Acylation | Arene, Acylating Agent | Reusable, environmentally friendly, reduced corrosion | imist.ma |

| FeCl₃·6H₂O in Ionic Liquids | Friedel-Crafts Acylation | Anisole, Acetic Anhydride | Robust, moderate temperatures, regioselective | beilstein-journals.org |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com This philosophy is increasingly influencing the synthesis of propiophenones, with a focus on solvent-free reactions and maximizing atom economy.

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. frontiersin.org Many organic reactions have been found to proceed efficiently in the solid state or under neat conditions (without any solvent). cmu.edu

Solvent-free synthesis can be facilitated by techniques such as microwave irradiation or simple heating of the neat reactants. frontiersin.orgresearchgate.net For example, the synthesis of various polyfunctional aromatic substances has been achieved with higher yields and shorter reaction times when conventional heating is replaced by microwave irradiation in the absence of a solvent. researchgate.net While specific examples for this compound are not detailed in the literature, the general applicability of solvent-free Claisen-Schmidt condensation for chalcone (B49325) synthesis (which involves similar ketone starting materials) suggests its feasibility for related reactions. frontiersin.org The benefits include simplified work-up procedures, reduced environmental impact, and often lower energy consumption. cmu.eduresearchgate.net

Introduced by Barry Trost, the concept of atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A reaction with high atom economy is considered "greener" as it generates minimal waste. jocpr.com

The ideal reaction has 100% atom economy, where all atoms from the reactants are found in the product. wikipedia.org Addition and rearrangement reactions are typically highly atom-economical. jk-sci.com In contrast, substitution and elimination reactions often have poor atom economy due to the formation of byproducts. wikipedia.org

When evaluating synthetic routes to this compound, atom economy is a critical metric.

Friedel-Crafts Acylation: This common method involves reacting 1-chloro-2-ethoxybenzene with propionyl chloride and a Lewis acid catalyst like AlCl₃. The reaction produces the desired ketone but also generates HCl and requires a stoichiometric amount of the catalyst, which is converted to waste during aqueous workup. This results in a relatively low atom economy.

Addition Reactions: A hypothetical, highly atom-economical route could involve the direct addition of a propionyl equivalent across an activated C-H bond of the aromatic ring, though such methods are still an area of active research. Addition reactions, in general, provide an atom-economic advantage over traditional methods. jk-sci.com

| Reaction Type | General Equation | Byproducts | Atom Economy Assessment | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Ar-H + RCOCl + AlCl₃ → Ar-COR + HCl + AlCl₃ waste | Stoichiometric catalyst waste, HCl | Poor | wikipedia.org |

| Addition Reaction (Ideal) | Ar-H + "RCO" source → Ar-COR | None (or catalytic turnover products) | Excellent (approaching 100%) | jk-sci.com |

| Cross-Decarboxylation | Ar-COOH + R-COOH → Ar-COR + CO₂ + H₂O | CO₂, H₂O | Moderate | google.comepo.org |

Mechanochemistry utilizes mechanical energy, typically through ball milling, to drive chemical reactions. nih.gov This solvent-free technique is an emerging green alternative to traditional solution-phase synthesis. nih.govcolab.ws The high-energy collisions inside the mill can break bonds, increase surface area, and facilitate reactions between solid reactants, often at room temperature and in significantly shorter times.

Mechanochemical methods have been successfully applied to a wide range of C-C bond-forming reactions, including Aldol (B89426) condensations and Michael additions, which are fundamental transformations in organic chemistry. nih.gov While the direct mechanochemical Friedel-Crafts acylation to produce this compound is not explicitly documented, the principles have been demonstrated for related transformations. The advantages of this approach include the elimination of bulk solvents, reduced energy consumption compared to heating, and the potential for improved yields and reaction rates. nih.govcolab.ws

Green Chemistry Principles in Synthesis

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product contains the desired compound along with unreacted starting materials, catalyst residues, and potential side products. Therefore, purification is a critical step to isolate this compound in high purity.

Column Chromatography

Column chromatography is a highly effective technique for purifying compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. A solvent system (mobile phase), typically a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. google.com The components of the mixture travel down the column at different rates, allowing for their separation.

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | A solid adsorbent that separates components. | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | A solvent or solvent mixture that carries the sample through the stationary phase. | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures |

| Separation Principle | Differential adsorption and polarity. More polar compounds adhere more strongly to the silica gel and elute later. | The target ketone would elute after nonpolar impurities but before highly polar impurities. |

| Monitoring | Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. | TLC with UV visualization |

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differences in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration.

| Solvent | Polarity | Rationale for Use |

|---|---|---|

| Ethanol (B145695)/Water | Polar Protic | A solvent pair can be used where the compound is soluble in ethanol but not in water. Water is added to the hot ethanol solution until turbidity appears, and then the solution is cooled. |

| Isopropanol | Polar Protic | Often provides a good solubility differential between hot and cold conditions for moderately polar compounds. |

| Toluene | Nonpolar | May be suitable if impurities are significantly more or less polar than the target compound. |

| Hexane/Ethyl Acetate | Nonpolar/Polar Aprotic | A solvent pair that can be fine-tuned for optimal solubility characteristics. |

Chemical Reactivity and Transformation Studies

Reactions of the Ketone Functionality

The ketone group in 1-(4-Chloro-3-ethoxyphenyl)propan-1-one is a primary site for chemical reactions, particularly nucleophilic additions and reductions. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the substituted phenyl ring.

Nucleophilic addition is a characteristic reaction of ketones, where an electron-rich nucleophile attacks the electrophilic carbonyl carbon. This process is fundamental to the formation of a wide array of functional groups.

The general mechanism for nucleophilic addition to a ketone is depicted below:

Formation of Alcohols: The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a common method for the formation of tertiary alcohols. libretexts.orglumenlearning.com The nucleophilic alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. masterorganicchemistry.com

Formation of Amines: Primary and secondary amines can be synthesized from this compound through a process called reductive amination. nih.govorganic-chemistry.org This reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with ammonia, a primary amine, or a secondary amine, followed by reduction of this intermediate. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. colab.ws

A plausible reaction scheme for the formation of 1-(4-chloro-3-ethoxyphenyl)propan-1-amine is as follows:

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

The selective reduction of the ketone to a secondary alcohol, 1-(4-chloro-3-ethoxyphenyl)propan-1-ol, can be achieved using various hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. researchgate.net NaBH₄ is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). LiAlH₄ is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel, is another effective method for this transformation.

| Reducing Agent | Typical Solvent | Product | General Observations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(4-chloro-3-ethoxyphenyl)propan-1-ol | Mild conditions, high chemoselectivity for the carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(4-chloro-3-ethoxyphenyl)propan-1-ol | Powerful reducing agent, requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl acetate (B1210297) | 1-(4-chloro-3-ethoxyphenyl)propan-1-ol | Effective method, catalyst choice can influence reaction conditions. |

To achieve complete reduction of the carbonyl group to a methylene group, yielding 1-(4-chloro-3-ethoxyphenyl)propane, harsher reaction conditions are typically required. The Clemmensen and Wolff-Kishner reductions are two classical methods for this deoxygenation. organic-chemistry.orgwikipedia.org

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgyoutube.comannamalaiuniversity.ac.injk-sci.com The reaction is carried out under strongly acidic conditions and is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.in Given the presence of the acid-sensitive ethoxy group, there is a potential for side reactions, although the aromatic ether linkage is generally stable.

Wolff-Kishner Reduction: This reduction is performed under strongly basic conditions, making it a suitable alternative for substrates that are sensitive to strong acids. wikipedia.orgalfa-chemistry.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base such as potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethylene (B1197577) glycol. alfa-chemistry.comlscollege.ac.inyoutube.commasterorganicchemistry.com The ethoxy and chloro substituents on the aromatic ring are generally stable under these conditions.

| Reduction Method | Reagents | Conditions | Product | Key Considerations |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, Heat | 1-(4-chloro-3-ethoxyphenyl)propane | Substrate must be stable to strong acid. |

| Wolff-Kishner Reduction | N₂H₄, KOH | Basic, High Temperature | 1-(4-chloro-3-ethoxyphenyl)propane | Suitable for acid-sensitive substrates. |

Enolization and Alpha-Carbon Reactivity

The presence of hydrogen atoms on the carbon atom alpha to the carbonyl group (the α-carbon) imparts significant reactivity. These α-hydrogens are acidic and can be removed by a base to form a resonance-stabilized enolate anion. In the presence of an acid, the ketone can tautomerize to its enol form. This enolization is the key to a variety of important transformations at the alpha-position. wikipedia.org

The enolizable nature of this compound allows it to participate in condensation reactions, such as the aldol (B89426) condensation. A notable example is the Claisen-Schmidt condensation, a type of crossed-aldol reaction, where the ketone reacts with an aromatic aldehyde that lacks alpha-hydrogens, in the presence of a base (like sodium hydroxide). wikipedia.orgnih.gov

For instance, this compound can react with an aromatic aldehyde (e.g., benzaldehyde) to form a β-hydroxy ketone, which readily dehydrates upon heating to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). The reaction proceeds via the formation of an enolate at the α-carbon of the propanoyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the conjugated product.

Table 1: Predicted Products of Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base Catalyst | Predicted Product |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH | (E)-1-(4-Chloro-3-ethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one |

This table is based on established principles of the Claisen-Schmidt condensation reaction and represents predicted outcomes.

The alpha-carbon of this compound can be readily halogenated with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). The reaction conditions (acidic or basic catalysis) significantly influence the outcome of the reaction. pressbooks.pub

Under acidic conditions , the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction typically results in the substitution of a single alpha-hydrogen. openstax.orglibretexts.org The introduction of an electron-withdrawing halogen atom on the alpha-carbon deactivates the enol, making subsequent halogenations less favorable. pressbooks.pub Therefore, mono-halogenation is the predominant outcome.

Under base-promoted conditions , the reaction proceeds via an enolate anion. The first halogenation makes the remaining alpha-hydrogen more acidic due to the inductive effect of the halogen, leading to faster subsequent halogenations. wikipedia.org Consequently, if excess halogen and base are used, polyhalogenation at the alpha-position is expected. pressbooks.pubpearson.com

Table 2: Alpha-Halogenation Reaction Conditions and Products

| Catalyst | Halogen Reagent | Expected Major Product |

|---|---|---|

| Acetic Acid (H⁺) | Br₂ | 2-Bromo-1-(4-chloro-3-ethoxyphenyl)propan-1-one |

This table illustrates the expected products based on general mechanisms of ketone halogenation.

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with three groups: a chloro group, an ethoxy group, and a propanoyl group. The electronic properties of these substituents govern the ring's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

The directing effects of the existing substituents determine the position of an incoming electrophile on the aromatic ring.

Ethoxy group (-OCH₂CH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance. youtube.com

Propanoyl group (-COCH₂CH₃): This is a moderately deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring through both induction and resonance.

When multiple substituents are present, the most strongly activating group typically controls the position of substitution. In this molecule, the ethoxy group is the most powerful activating director. The positions ortho and para to the ethoxy group are C2 and C4. The C4 position is already occupied by the chlorine atom. Therefore, the primary site for electrophilic attack is the C2 position. The C6 position is also ortho to the ethoxy group, but it is sterically hindered by the adjacent propanoyl group. The directing influence of the chloro group also favors substitution at the C2 position (ortho to Cl) and C5 position (para to Cl). The deactivating propanoyl group directs to the C5 position.

Considering these combined effects, the most likely position for electrophilic substitution is the C2 position , which is activated by both the ethoxy and chloro groups. Substitution at the C5 position is also possible, being meta to the propanoyl group and para to the chloro group.

The chlorine atom on the aromatic ring is generally unreactive toward nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org In this compound, the ring is activated by an electron-donating ethoxy group and only moderately deactivated by the propanoyl group, which is meta to the chlorine. These conditions are not favorable for SNAr, and thus, displacement of the chlorine atom by common nucleophiles is not expected to occur under standard conditions. nih.gov

The ethoxy group is a relatively stable ether linkage. Cleavage of the ethyl-oxygen bond can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction, known as O-dealkylation or ether cleavage, would proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the ethyl group (an SN2 reaction), leading to the formation of the corresponding phenol, 3-hydroxy-4-chloropropiophenone, and ethyl halide.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| (E)-1-(4-Chloro-3-ethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one |

| (E)-1-(4-Chloro-3-ethoxyphenyl)-3-(4-methoxyphenyl)-2-methylprop-2-en-1-one |

| 2-Bromo-1-(4-chloro-3-ethoxyphenyl)propan-1-one |

| 2,2-Dichloro-1-(4-chloro-3-ethoxyphenyl)propan-1-one |

| 3-Hydroxy-4-chloropropiophenone |

Derivatization and Further Synthetic Elaborations

The propanone moiety is the primary site for initial derivatization, allowing for the synthesis of a variety of related compounds. The aromatic ring also presents opportunities for further functionalization to build more complex molecular architectures.

The carbonyl group of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.

Oxime Formation: The reaction with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base like pyridine (B92270) or sodium acetate, converts the ketone into the corresponding oxime. wikipedia.orgnih.govarpgweb.com This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. quora.comchemtube3d.com The resulting oxime can exist as a mixture of (E) and (Z) stereoisomers.

Hydrazone Formation: Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. wikipedia.orgrsc.orgorientjchem.org These reactions are often carried out in a protic solvent like ethanol, sometimes with acid catalysis to facilitate the dehydration step. researchgate.netresearchgate.net Hydrazones are valuable intermediates, notably in the Wolff-Kishner reduction to deoxygenate the carbonyl group.

The table below summarizes typical conditions for the formation of these carbonyl derivatives based on analogous aromatic ketones.

| Derivative | Reagent | Typical Conditions | Product Structure |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, reflux, with a mild base (e.g., pyridine) | A C=N-OH group replaces the C=O group |

| Hydrazone | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, reflux | A C=N-NH₂ group replaces the C=O group |

| Phenylhydrazone | Phenylhydrazine | Ethanol, acetic acid catalyst, room temperature | A C=N-NHPh group replaces the C=O group |

| Semicarbazone | Semicarbazide Hydrochloride | Aqueous ethanol, sodium acetate | A C=N-NH(C=O)NH₂ group replaces the C=O group |

This is an interactive data table. Users can sort and filter the information as needed.

Oxidative cleavage of the propanone side chain can lead to the formation of valuable carboxylic acids and esters.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity is determined by the relative migratory aptitude of the attached groups. For this compound, the substituted phenyl group has a higher migratory aptitude than the ethyl group. jk-sci.comlibretexts.org Therefore, the expected major product is 4-chloro-3-ethoxyphenyl propanoate.

Oxidation to Carboxylic Acids: Strong oxidizing agents can cleave the side chain to yield the corresponding benzoic acid derivative. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can oxidize the alkyl ketone to 4-chloro-3-ethoxybenzoic acid. britannica.comnsf.govorganic-chemistry.org This transformation is a common method for synthesizing substituted aromatic carboxylic acids. libretexts.org

The following table outlines representative conditions for these oxidative transformations.

| Transformation | Reagent(s) | Typical Conditions | Expected Major Product |

| Ester Formation | m-CPBA or Trifluoroperacetic acid | Inert solvent (e.g., CH₂Cl₂), room temperature | 4-Chloro-3-ethoxyphenyl propanoate |

| Carboxylic Acid Formation | Potassium Permanganate (KMnO₄) | Aqueous base, heat, followed by acid workup | 4-Chloro-3-ethoxybenzoic acid |

This interactive table allows for comparison of different oxidative methods.

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce new functional groups. The position of substitution is directed by the existing substituents: the ethoxy group (-OEt), the chloro group (-Cl), and the propanoyl group (-C(O)CH₂CH₃).

-OEt group: Strongly activating and ortho-, para-directing. organicchemistrytutor.com

-Cl group: Deactivating but ortho-, para-directing. youtube.com

-C(O)CH₂CH₃ group: Deactivating and meta-directing. youtube.com

The powerful activating and directing effect of the ethoxy group is generally dominant. organicchemistrytutor.com It strongly directs incoming electrophiles to the positions ortho and para to itself. The para position (C-6 relative to the ethoxy group) is blocked by the propanoyl group. One ortho position (C-4) is blocked by the chlorine atom. Therefore, electrophilic substitution is most likely to occur at the C-2 position, which is ortho to the activating ethoxy group and meta to the two deactivating groups.

Common ring functionalization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), likely at the C-2 position. guidechem.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce another halogen atom, again predicted to be at the C-2 position.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce an acyl or alkyl group, respectively, also expected at the C-2 position, though the deactivation of the ring by the existing acyl and chloro groups might necessitate harsh reaction conditions.

Advanced Spectroscopic and Structural Analysis

Mass Spectrometry (MS)

No published High-Resolution Mass Spectrometry (HRMS) data for 1-(4-Chloro-3-ethoxyphenyl)propan-1-one could be located. HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The theoretical exact mass can be calculated, but experimental verification is essential for structural confirmation.

Table 1: Theoretical Mass Data for this compound

| Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₃³⁵ClO₂ | Monoisotopic | 212.0577 |

This table is generated based on the known molecular formula and not on experimental HRMS data.

An experimental mass spectrum and corresponding fragmentation pathway analysis for this compound are not available. Mass spectrometry, particularly with tandem techniques (MS/MS), elucidates the structure of a molecule by breaking it down into smaller, charged fragments. A typical fragmentation analysis for this compound would be expected to show characteristic losses, such as the ethyl group (-CH₂CH₃) via alpha-cleavage, loss of a carbonyl group (-CO), and cleavages around the substituted phenyl ring, which would help to confirm the connectivity of the atoms.

X-ray Crystallography

There is no evidence in the scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. Such a study would provide key information, including crystal system, space group, and unit cell dimensions.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment; however, no such data has been published for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. This absorption is dependent on the electronic structure of the molecules, making it a valuable tool for both qualitative and quantitative analysis in academic research.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of an aromatic ketone like this compound is expected to be dominated by the electronic transitions associated with its chromophores. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis range.

The primary chromophore in this molecule is the substituted benzoyl group, which consists of a benzene (B151609) ring conjugated with a carbonyl group (C=O). The key electronic transitions expected for this system are:

π → π* Transitions: These are typically high-energy transitions that occur in molecules with π-electron systems, such as aromatic rings and double bonds. In the case of this compound, the benzene ring and the carbonyl group form a conjugated system. These transitions usually result in strong absorption bands in the UV region. For substituted acetophenones, these bands are often observed in the range of 240-280 nm. The presence of substituents on the benzene ring, such as the chloro and ethoxy groups, can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of these absorption maxima.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (n), typically from a lone pair on an oxygen or nitrogen atom, to an antibonding π* orbital. In this compound, the lone pair electrons on the oxygen atom of the carbonyl group can undergo this transition. The n → π* transitions are generally of lower energy and much lower intensity compared to π → π* transitions. For aromatic ketones, these transitions are often observed as a weaker, longer-wavelength shoulder in the spectrum, typically around 300-330 nm.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

| π → π | Substituted Benzoyl Group | ~ 240 - 280 nm | High (typically > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Group | ~ 300 - 330 nm | Low (typically < 1,000 L mol⁻¹ cm⁻¹) |

Note: The values in this table are estimations based on data for structurally similar compounds and are not experimental data for this compound.

Quantitative Analysis of Compound Concentration (in academic research)

UV-Vis spectroscopy is a widely used method for the quantitative determination of the concentration of an analyte in a solution, provided the analyte absorbs UV or visible light. This application is based on the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The Beer-Lambert Law is expressed as:

A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a particular wavelength (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette, which is typically 1 cm.

c is the concentration of the compound in the solution (in mol L⁻¹).

To perform a quantitative analysis of this compound in an academic research setting, the following steps would typically be followed:

Determination of λmax: The UV-Vis spectrum of a dilute, known concentration of the compound in a suitable transparent solvent (e.g., ethanol (B145695), methanol (B129727), or cyclohexane) would be recorded to determine the wavelength of maximum absorbance (λmax). Measuring absorbance at λmax provides the highest sensitivity and minimizes errors.

Preparation of a Calibration Curve: A series of standard solutions with known concentrations of the compound would be prepared. The absorbance of each standard solution would be measured at the predetermined λmax. A calibration curve would then be constructed by plotting absorbance versus concentration. This plot should be linear and pass through the origin, confirming that the Beer-Lambert Law is obeyed over the concentration range studied.

Analysis of the Unknown Sample: The absorbance of the sample solution with an unknown concentration would be measured at the same λmax. The concentration of the compound in the unknown sample can then be determined by interpolating its absorbance value on the calibration curve.

Table 2: Hypothetical Data for a Calibration Curve for Quantitative Analysis

| Standard Solution | Concentration (mol L⁻¹) | Absorbance at λmax |

| 1 | 1.0 x 10⁻⁵ | 0.15 |

| 2 | 2.0 x 10⁻⁵ | 0.30 |

| 3 | 4.0 x 10⁻⁵ | 0.60 |

| 4 | 6.0 x 10⁻⁵ | 0.90 |

| 5 | 8.0 x 10⁻⁵ | 1.20 |

| Unknown Sample | ? | 0.75 |

Note: This is a hypothetical data set to illustrate the process of quantitative analysis and does not represent actual experimental data for this compound.

From this hypothetical calibration curve, the concentration of the unknown sample with an absorbance of 0.75 would be determined to be 5.0 x 10⁻⁵ mol L⁻¹. This method is valuable in academic research for applications such as monitoring the progress of a chemical reaction, determining the purity of a substance, or quantifying the amount of a compound in a mixture, provided there are no interfering substances that absorb at the same wavelength.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 1-(4-Chloro-3-ethoxyphenyl)propan-1-one, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, these calculations identify the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The optimized structure provides a foundational understanding of the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C=O | 1.23 Å | |

| C-O (ethoxy) | 1.36 Å | |

| C-C (phenyl) | ~1.39 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C=O | 120.2° | |

| C-O-C (ethoxy) | 118.1° | |

| Dihedral Angle | Phenyl-C=O | ~30° |

Note: The values presented are theoretical and may vary slightly depending on the specific computational method and basis set used.

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

The theoretical vibrational spectrum for this compound shows characteristic peaks that can be assigned to specific functional groups. For instance, the C=O stretching frequency is a prominent feature, typically appearing in the range of 1680-1700 cm⁻¹. The C-Cl stretching vibration is expected at a lower frequency, generally between 700 and 800 cm⁻¹. By comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. mdpi.com

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1690 | ~1685 |

| C-Cl Stretch | ~750 | ~745 |

| Aromatic C-H Stretch | ~3100 | ~3090 |

| Aliphatic C-H Stretch | ~2980 | ~2975 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical behavior. Computational methods provide valuable tools for analyzing the distribution of electrons and identifying regions of high or low electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comyoutube.com

A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov For this compound, the HOMO is primarily localized on the ethoxy-substituted phenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed over the propanone moiety and the chloro-substituted part of the phenyl ring, suggesting these are the likely sites for nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.89 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. youtube.com It is plotted on the electron density surface, with different colors indicating different electrostatic potential values. Red regions signify areas of high electron density and negative potential, which are attractive to electrophiles. Blue regions represent areas of low electron density and positive potential, indicating sites that are susceptible to nucleophilic attack.

For this compound, the ESP map shows a significant negative potential (red) around the oxygen atom of the carbonyl group, as expected due to its high electronegativity. bhu.ac.in The hydrogen atoms of the ethyl group and the phenyl ring exhibit a positive potential (blue). This visual tool provides a clear and intuitive guide to the reactive sites of the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial.

Reaction Mechanism Modeling

Reaction mechanism modeling is a fundamental application of computational chemistry that allows researchers to understand the step-by-step process of a chemical reaction at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states involved in the transformation of reactants to products.

A transition state is a high-energy, transient molecular configuration that exists for an infinitesimally short time during a chemical reaction as reactants are converted into products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate and an energy minimum in all other degrees of freedom.

The characterization of a transition state typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to locate this specific geometry. Vibrational frequency analysis is then performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For example, in the study of related ketone compounds, computational methods are used to model reactions like enolate formation or nucleophilic addition. The transition state for the rate-determining step would be located, and its geometry, energy, and vibrational frequencies would be calculated to understand the structural requirements and energetics of the reaction.

The energy barrier, or activation energy, is the minimum amount of energy required for a reaction to occur. It is calculated as the difference in energy between the reactants and the transition state. A lower energy barrier indicates a faster reaction rate.

Computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This is often visualized as a reaction coordinate diagram, which plots the energy of the system against the progress of the reaction. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined.

Spectroscopic Property Prediction

Computational methods are powerful tools for predicting various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra, help in the structural elucidation of new compounds, and provide insights into the electronic structure of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk These calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard, usually tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. By comparing the calculated spectrum with the experimental one, the proposed structure of a compound can be confirmed. For a molecule like this compound, theoretical chemical shifts could be predicted for each of its unique protons and carbons. While specific data for this compound is unavailable, typical chemical shift ranges for similar functional groups are well-established. oregonstate.edu

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for a Hypothetical Aromatic Ketone

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 |

| Methylene (B1212753) Protons (α to C=O) | 2.8 - 3.2 |

| Methylene Protons (β to C=O) | 2.5 - 2.9 |

| Ethyl Protons (-O-CH₂-CH₃) | 3.9 - 4.2 (quartet) |

| Ethyl Protons (-O-CH₂-CH₃) | 1.3 - 1.5 (triplet) |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method used to predict UV-Vis spectra. physchemres.org These calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states.

The predicted spectrum can be plotted as absorbance versus wavelength. The wavelength of maximum absorption (λmax) is a key parameter obtained from these calculations. Solvent effects can also be incorporated into these models, as they can significantly influence the position of the absorption bands. For chalcone (B49325) derivatives, which are structurally related to the compound of interest, UV-Vis spectra typically show strong absorption in the UV region. researchgate.net For example, a study on 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one showed a maximum absorption at 342 nm. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.

For a molecule like this compound, MD simulations could be used to explore its preferred conformations in different solvent environments. If the molecule were to be studied for its interaction with a protein, MD simulations could be employed to understand the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. Such studies are common for understanding the mechanism of action of potential drug candidates.

Analytical Methodologies for Chemical Purity and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For "1-(4-Chloro-3-ethoxyphenyl)propan-1-one," various chromatographic techniques are utilized to achieve a comprehensive profile of its purity and composition.

Gas Chromatography (GC) is a powerful technique for assessing the purity of thermally stable and volatile compounds. It is particularly well-suited for separating "this compound" from any volatile impurities that may be present, such as residual solvents from synthesis or volatile side-products. chromatographyonline.comnih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. sigmaaldrich.com Compounds with higher volatility and lower affinity for the stationary phase elute faster.

The selection of the stationary phase is critical and is based on the principle of "like dissolves like." For a moderately polar compound like "this compound," an intermediate polarity column, such as one containing a poly(14% cyanopropylphenyl/86% dimethyl siloxane) phase, would be appropriate. sigmaaldrich.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and wide linear range. The purity is determined by calculating the area percentage of the main compound peak relative to the total area of all detected peaks.

Table 1: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Value/Description |

|---|---|

| Column | Intermediate-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds due to its versatility, precision, and applicability to a wide range of substances, including those that are non-volatile or thermally labile. pensoft.net The most common mode for a compound like "this compound" is Reversed-Phase HPLC (RP-HPLC).

In this technique, the compound is dissolved in a suitable solvent and injected into a liquid mobile phase that is pumped under high pressure through a column packed with a non-polar stationary phase, typically octadecylsilane (B103800) (C18). researchgate.netpensoft.net Separation occurs based on the compound's polarity; more polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. Detection is typically achieved using a UV-Vis spectrophotometer, as the aromatic ketone structure of the analyte possesses a strong chromophore that absorbs UV light. pensoft.net Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard of known concentration. mdpi.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV/VIS Detector |

| Detection Wavelength | ~225-270 nm (determined by UV scan) |

| Injection Volume | 10-20 µL |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification of unknown impurities. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS). medistri.swiss As components elute from the GC column, they enter the MS detector, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. medistri.swiss This spectrum can be compared against extensive libraries (e.g., NIST) to identify known impurities or can be interpreted to elucidate the structure of novel impurities. researchgate.net GC-MS is the gold standard for identifying volatile and semi-volatile organic impurities. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally unstable impurities, LC-MS is the preferred method. nih.govnih.gov The eluent from the HPLC column is directed into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the analyte molecules in the liquid phase. The MS then provides the mass-to-charge ratio of the molecular ion, giving direct information about the molecular weight of an impurity. Further fragmentation in tandem MS (LC-MS/MS) experiments can provide structural details, enabling the comprehensive characterization of the impurity profile. nih.gov

Spectrophotometric Methods for Quantification (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for quantifying compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. researchgate.net The presence of the substituted phenyl ketone chromophore in "this compound" makes it an ideal candidate for this technique.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several solutions of a pure reference standard at known concentrations. The absorbance is measured at the wavelength of maximum absorbance (λmax), where the method has the highest sensitivity. researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 3: Typical UV-Vis Spectrophotometry Data

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol (B129727) or Acetonitrile (Spectroscopic Grade) |

| Wavelength Range | 200-400 nm for spectrum scan |

| λmax (Typical) | ~265 nm (for substituted acetophenones) |

| Quantification | Based on Beer-Lambert Law using a calibration curve |

Titrimetric Methods (if applicable to functional groups)

Titrimetric methods are a form of quantitative chemical analysis where the concentration of an analyte is determined by reacting it with a solution of a standard reagent of known concentration. saylor.org For "this compound," standard acid-base, precipitation, or redox titrations are generally not applicable due to the relative inertness of the ketone, ether, and aryl chloride functional groups under typical titrimetric conditions.

However, a specialized titration for the ketone functional group is possible. This method involves the reaction of the carbonyl group with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating one equivalent of hydrochloric acid (HCl). dergipark.org.tr The liberated HCl can then be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). metrohm.com While feasible, this method is less specific than chromatographic techniques, as it would quantify any aldehyde or ketone impurities present in the sample. Therefore, HPLC and GC are the preferred methods for accurate and specific quantification.

Quality Control and Reference Standards in Academic Research

In academic research, the reliability and reproducibility of results are paramount. Quality control (QC) is the set of procedures undertaken to ensure that an analytical method is performing as expected and that the results are of high quality. enago.comazolifesciences.com A critical component of any QC system is the use of high-purity reference standards. iaea.orgresearchgate.net

A Certified Reference Material (CRM) is a standard of a substance with one or more property values that are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgquality-pathshala.com In the context of analyzing "this compound," a CRM of this compound is indispensable for:

Method Validation: Establishing the performance characteristics of an analytical method (e.g., HPLC, GC), including its accuracy, precision, linearity, and specificity. quality-pathshala.comcontrollab.com

Instrument Calibration: Creating accurate calibration curves for quantitative analysis by UV-Vis or chromatography. wikipedia.org

System Suitability Testing: Routinely verifying that the analytical system (e.g., the HPLC instrument and column) is performing adequately before running samples.

Ensuring Accuracy: Confirming the identity and purity of laboratory-synthesized or commercially procured batches of the compound, ensuring that subsequent experiments are performed with well-characterized material. mpcb.gov.inacs.org

By integrating CRMs into the analytical workflow, researchers can ensure that their measurements are accurate, traceable, and comparable to results from other laboratories, thereby upholding the integrity of the scientific record. researchgate.net

Synthetic Utility and Potential Applications in Material Science and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

Substituted phenylpropanones are fundamental precursors in the synthesis of a wide array of organic compounds. The presence of chloro and ethoxy groups on the phenyl ring of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one, combined with the propanone side chain, offers multiple sites for chemical modification, positioning it as a valuable intermediate.

Organic compounds like this compound serve as foundational building blocks in the assembly of larger, multifunctional molecules. The ketone functional group can undergo a variety of reactions, such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. These transformations allow for the incorporation of the chloro-ethoxyphenyl moiety into diverse molecular architectures, which is a common strategy in the development of new pharmaceutical and agrochemical agents. For instance, analogous compounds are utilized in the synthesis of complex heterocyclic systems.

The development of novel molecular scaffolds is a central theme in modern organic chemistry. Phenylpropanone derivatives are often employed as starting materials for the construction of these advanced scaffolds. Through cyclization and condensation reactions, the basic structure of this compound can be elaborated into more complex frameworks. These scaffolds can then be further functionalized to create libraries of compounds for screening in drug discovery and other applications.

Applications in Materials Science

While direct applications of this compound in materials science are not extensively documented, the properties of related phenylpropanones suggest potential uses in this field.

The development of organic materials with specific optical and electronic properties is a growing area of research. The electronic characteristics of organic molecules are heavily influenced by their structure, including the presence of aromatic rings and functional groups. While there is no direct evidence linking this compound to opto-electronic materials, studies on other substituted ketone derivatives have explored their potential in this area. The specific substituents on the phenyl ring can modulate the electronic properties of the molecule, which is a key consideration in the design of new opto-electronic materials. Further research would be necessary to determine if this particular compound possesses any useful properties in this domain.

Agrochemical Intermediates

One of the most established roles for substituted phenylpropanones is as intermediates in the synthesis of agrochemicals. The structural motifs present in these compounds are often found in active fungicidal and herbicidal agents. For example, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a known key intermediate in the production of the fungicide cyproconazole. google.com This highlights the importance of the substituted phenylpropanone scaffold in the agrochemical industry. The chloro and ethoxy substituents on this compound could be specifically chosen to achieve a desired synthetic outcome for a new generation of crop protection agents.

Catalyst Development for its Synthesis or Transformations

The synthesis of this compound, a substituted aromatic ketone, is primarily achieved through Friedel-Crafts acylation of 1-chloro-2-ethoxybenzene with a suitable propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640). The development of catalysts for this transformation is crucial for optimizing reaction efficiency, selectivity, and environmental footprint. Research in this area focuses on both traditional and modern catalytic systems to address the challenges associated with the regioselective acylation of a disubstituted aromatic ring.

The regioselectivity of the Friedel-Crafts acylation is a key consideration in the synthesis of this compound. The starting material, 1-chloro-2-ethoxybenzene, possesses two directing groups: an ethoxy group (-OEt) and a chlorine atom (-Cl). The ethoxy group is an activating, ortho, para-director due to its electron-donating resonance effect. wikipedia.orgpitt.edu Conversely, the chlorine atom is a deactivating, yet also ortho, para-director, owing to its electron-withdrawing inductive effect and electron-donating resonance effect. pitt.edupdx.edu The interplay of these directing effects significantly influences the position of the incoming propanoyl group. The more activating ethoxy group generally exerts a stronger directing influence, favoring substitution at positions ortho and para to it.

Catalyst development for the synthesis of this specific ketone can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts:

Traditional Friedel-Crafts acylations have extensively employed homogeneous Lewis acid catalysts. beilstein-journals.org These catalysts are effective in activating the acylating agent to generate the reactive acylium ion. khanacademy.org

Aluminum Chloride (AlCl₃): AlCl₃ is a powerful and widely used Lewis acid for Friedel-Crafts acylation. chemistrytalk.orglumenlearning.com Its strong affinity for the halogen of the acyl chloride facilitates the formation of the acylium ion, which then attacks the aromatic ring. khanacademy.org However, a major drawback is the requirement for stoichiometric or even excess amounts of the catalyst, as it forms a complex with the product ketone. libretexts.org This necessitates a hydrolytic workup, leading to significant waste generation. beilstein-journals.org